molecular formula C7H6N2 B131773 4-Aminobenzonitrile CAS No. 873-74-5

4-Aminobenzonitrile

Cat. No. B131773
CAS RN: 873-74-5
M. Wt: 118.14 g/mol
InChI Key: YBAZINRZQSAIAY-UHFFFAOYSA-N
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Description

4-Aminobenzonitrile (ABN) is a compound that has been extensively studied due to its interesting chemical and physical properties. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. The amino group is a common functional group in organic chemistry, known for its basicity and nucleophilicity, while the nitrile group is a versatile functional group that can undergo various chemical reactions. The combination of these groups in ABN provides a unique platform for studying intermolecular interactions and reactivity .

Synthesis Analysis

The synthesis of ABN and its derivatives can be achieved through various methods

Scientific Research Applications

  • Intramolecular Charge Transfer : 4-Aminobenzonitrile exhibits an ultrafast radiationless decay from the charge-transfer state to the locally excited state. This process involves a planar conical intersection and is more efficient in the presence of acetonitrile than in the gas phase (Perveaux et al., 2015).

  • Reversible Thermosalience : Crystals of 4-Aminobenzonitrile undergo reversible thermosalient phase changes during cooling and heating, which are explained by structural changes observed through single-crystal diffraction studies (Alimi et al., 2018).

  • Nuclear Quadrupole Coupling Constants : The rotational spectrum of 4-Aminobenzonitrile in the gas phase reveals the electronic environment of its two distinct nitrogen atoms. This information contributes to understanding the absence of dual fluorescence in 4-Aminobenzonitrile (Betz et al., 2014).

  • Ultrafast Internal Conversion : The molecule undergoes an ultrafast decay process upon UV light absorption, proceeding through an extended seam of conical intersections between electronic states. Quantum dynamics simulations have played a crucial role in understanding this process (Castro et al., 2018).

  • Mass Analyzed Threshold Ionization Spectroscopy : This study investigates the ionic properties of 4-Aminobenzonitrile, including its adiabatic ionization energy and active vibrations, supported by ab initio and density functional theory calculations (Huang et al., 2000).

  • FTIR and Raman Spectra Analysis : The IR and Raman spectra of 4-Aminobenzonitrile are analyzed and compared with theoretical values derived from DFT quantum chemical methods, providing insights into the molecular geometry and vibrational modes (Palafox et al., 2006).

  • Raman Spectroscopic Investigation : This study examines how 4-Aminobenzonitrile adsorbs on silver surfaces, revealing interactions between the molecule and the surface at both the amino and nitrile groups (Park et al., 1993).

  • Electronic and Infrared Spectra with Water Interaction : The interaction of 4-Aminobenzonitrile with water molecules is investigated, showing changes in the electronic nature of the amino group due to CN substitution (Sakota et al., 2001).

  • Electron-Donor Strengths Comparison : A comparison of the electron-donor abilities of various aminophenyl systems, including 4-Aminobenzonitrile, is conducted using density functional theory calculations, providing insights into their electronic properties (Kwon et al., 2005).

  • Fluorescence of Solvent-Complexed Aminobenzonitriles : This research explores the fluorescence of aminobenzonitrile clusters with solvent molecules, contributing to the understanding of dual fluorescence in certain conditions (Krauss et al., 2001).

Safety And Hazards

4-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

A study found a reversible pressure-induced structural phase transition of 4-Aminobenzonitrile at about 0.3 GPa . This study demonstrates that pressure can induce the formation of hydrogen bonds, which contributes to the development of supramolecular chemistry . This could open up new avenues for research and applications of 4-Aminobenzonitrile in the future.

properties

IUPAC Name

4-aminobenzonitrile
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InChI

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBAZINRZQSAIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N
Source PubChem
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Molecular Formula

C7H6N2
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DSSTOX Substance ID

DTXSID0061240
Record name Benzonitrile, 4-amino-
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Molecular Weight

118.14 g/mol
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Physical Description

Off-white crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 4-Aminobenzonitrile
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Vapor Pressure

0.00887 [mmHg]
Record name 4-Aminobenzonitrile
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Product Name

4-Aminobenzonitrile

CAS RN

873-74-5
Record name 4-Aminobenzonitrile
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Record name Benzonitrile, 4-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
SI Druzhinin, A Demeter, VA Galievsky… - The Journal of …, 2003 - ACS Publications
With 4-(dimethylamino)benzonitrile (DMABN), 4-(methylamino)benzonitrile (MABN), and 4-aminobenzonitrile (ABN) in an alkane solvent such as n-hexadecane, the fluorescence decay …
Number of citations: 55 pubs.acs.org
KA Zachariasse, SI Druzhinin, W Bosch… - Journal of the …, 2004 - ACS Publications
Fast and efficient intramolecular charge transfer (ICT) and dual fluorescence is observed with the planarized aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) …
Number of citations: 198 pubs.acs.org
D Sun, FJ Liu, HJ Hao, YH Li, N Zhang, RB Huang… - …, 2011 - pubs.rsc.org
A novel infinite 1D Ag(I)-abn ladder, [nds⊂Ag2(abn)4]n (1, H2nds = 1,5-naphthalenedisulfonic acid, abn = 4-aminobenzonitrile), was synthesized based on a nds anionic template …
Number of citations: 35 pubs.rsc.org
H Schwaiger, PJ Oefner, C Huber, E Grill… - …, 1994 - Wiley Online Library
… In the present study, 4-aminobenzonitrile has been used for the precolumn derivatization of carbohydrates. Through the introduction of this hydrophobic tag, the sugar derivatives could …
MA Palafox, VK Rastogi, JK Vats - … Work in all Aspects of Raman …, 2006 - Wiley Online Library
The experimental IR (in different matrices) and Raman spectra of 4‐aminobenzonitrile molecule were recorded. The results were compared with theoretical values. Geometry, …
M Schmies, M Miyazaki, M Fujii… - The Journal of Chemical …, 2014 - pubs.aip.org
Infrared photodissociation (IRPD) spectra of mass-selected 4-aminobenzonitrile-(water) n cluster cations, ABN+-(H 2 O) n with n≤ 4, recorded in the N–H and O–H stretch ranges are …
Number of citations: 30 pubs.aip.org
EM Gibson, AC Jones, AG Taylor… - The Journal of …, 1988 - ACS Publications
Laser-induced fluorescence spectra of 4-aminobenzonitrile (4-ABN) and its complexes with argon, alkyl cyanides, water, and methanol are reported and compared with results …
Number of citations: 83 pubs.acs.org
G Smith, RC Bott, DE Lynch - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
… Our previous work has involved the adducts of PABA with carboxylic acids and with Lewis bases, and was extended in the present study to include 4-aminobenzonitrile (PABN), a …
Number of citations: 20 scripts.iucr.org
E Alejandro, JA Fernández, F Castaño - Chemical physics letters, 2002 - Elsevier
The 4-aminobenzonitrile chromophore (ABN), has two active sites for solvation with water and the ABN(H 2 O) 1 complex a number of isomers of similar stability, as revealed by ab initio …
Number of citations: 20 www.sciencedirect.com
M Schmies, A Patzer, S Kruppe, M Miyazaki… - …, 2013 - Wiley Online Library
… Herein, we investigate the interaction of the 4-aminobenzonitrile (ABN, Figure 1) cation with Ar and N 2 ligands in the size range n≤4 to probe the initial steps of the microsolvation …

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